molecular formula C9H11NO B1202177 Chroman-3-amine CAS No. 60575-19-1

Chroman-3-amine

Cat. No. B1202177
CAS RN: 60575-19-1
M. Wt: 149.19 g/mol
InChI Key: SVWDNDQOXZHBRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Chroman-3-amine derivatives involves several strategies, including reactions with polyhaloalkyl chroman-4-ones to form 3-(polyhaloacyl)chromones, showcasing reactions at C-2 with pyrone ring-opening and the formation of various chromanone derivatives through interactions with amines (Sosnovskikh et al., 2006). Another method involves a pseudo-five-component reaction between 3-formylchromones, melding Meldrum's acid, isocyanides, and primary aromatic amines to generate chromone-containing tripeptides (Teimouri et al., 2011).

Molecular Structure Analysis

Structural revisions and analyses of Chroman-3-amine derivatives highlight the formation of 2-amino-3-(aryliminomethyl)chromones through reactions with primary aromatic amines, demonstrating the versatility in modifying the chromone core (Sosnovskikh et al., 2009). Conformational studies on 2-methyl- and 2,NN-trimethylchroman-3-amines provide insights into the configurations and preferred conformations of these compounds, further contributing to our understanding of their molecular structure (Booth et al., 1973).

Chemical Reactions and Properties

Chroman-3-amine and its derivatives undergo various chemical reactions, including nucleophilic addition with aromatic primary amines to yield 2-amino-3-(arylaminomethylene)chroman-4-one derivatives, illustrating the compound's reactivity and potential for generating diverse chemical structures (Fitton et al., 1979).

Physical Properties Analysis

While specific studies on the physical properties of Chroman-3-amine were not directly found in the presented research, the synthesis and modification techniques imply that the physical properties can be tailored by altering the chemical structure through various synthetic routes. These modifications can significantly affect the compound's solubility, melting point, and other physical characteristics.

Chemical Properties Analysis

The chemical properties of Chroman-3-amine derivatives are characterized by their reactivity towards amines, acids, and other nucleophiles, as demonstrated by the formation of complex structures with diverse functional groups. The reactions often involve the creation of new bonds, showcasing the compound's utility in synthetic chemistry for creating pharmacologically relevant molecules (Teimouri et al., 2011).

Scientific Research Applications

  • Synthesis and Reactions with Amines : 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones react with diethoxymethyl acetate to give 3-(polyhaloacyl)chromones, which further react with amines leading to the formation of 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones (Sosnovskikh, Irgashev, & Barabanov, 2006).

  • Nucleophilic Addition with Aromatic Primary Amines : 3-(Aryliminomethyl)chromones undergo nucleophilic addition with aromatic primary amines to produce 2-amino-3-(arylaminomethylene)chroman-4-one derivatives. These compounds also react with alcohols and thiols, leading to various derivatives including thiazepine (Fitton, Frost, Houghton, & Suschitzky, 1979).

  • Building Blocks for Pharmaceutical Agents : Optically active, 6-substituted 2-(aminomethyl)chromans have been synthesized from chroman 2-carboxylic acid precursors. These chroman-containing primary amines are valuable for the synthesis of chroman-derived pharmaceutical agents (Zhang, Reeves, Bi, Dally, Ladouceur, BullockWilliam, & Chin, 2004).

  • Heterogeneous Enantioselective Synthesis : A heterogeneous enantioselective reaction for the synthesis of chromans has been developed, utilizing mesoporous silica with inherent silica as acidic sites and immobilized chiral amines as basic sites. This method results in high selectivity and enantioselectivity (Wang, He, & An, 2017).

  • Synthesis of Biobased Amines and Polymers : Amines, including those derived from Chroman-3-amine, are key monomers for synthesizing materials like polyamides and polyureas. The review covers the synthesis of biobased amines from various biomass sources and their use in creating biobased polymers (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

  • Asymmetric Syntheses of Chroman-4-amine Salts : Starting from substituted chroman-4-ones, a highly enantioselective CBS reduction was used to synthesize (R)-chroman-4-amines. These were further purified as mandelic or d-tartaric acid salts, providing good yields and excellent enantiomeric excesses (Voight, Daanen, Hannick, Shelat, Kerdesky, Plata, & Kort, 2010).

Safety And Hazards

Chroman-3-amine should be handled with care to avoid contact with skin and eyes. It is advised not to breathe dust, mist, gas, or vapors. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Chroman-3-amine acts as a crucial scaffold in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds. Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chroman-3-amine analogs .

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWDNDQOXZHBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976011
Record name 3,4-Dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-3-amine

CAS RN

60575-19-1
Record name 3,4-Dihydro-3-amino-2H-1-benzopyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060575191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compounds of this invention are prepared by various means. The compounds of this invention wherein R3 is hydrogen, R1 is hydrogen, ethyl or propyl, cyclopropylmethyl or cyclobutylmethyl and R2 is --CH2 cycloalkylC3-8, alkylC2-8, --(CH2)q --R4, or --CH2CH2O(CH2)rCH3 are prepared by refluxing one equivalent of a salicyl aldehyde of formula C-1 (see Chart 1) with one and one-half equivalents of 2-nitroethanol in amylacetate in the presence of one and one-half equivalents of din-propylamine hydrochloride followed by azeotropic distillation for 12 hours in a Dean-Stark apparatus to give the 3-nitrochromene of formula C-3. The 3-nitrochromene is reduced with cyanoborohydride or zinc and HCl to give the 3-aminochromane of C-4. The 3-aminochromane of C-4 can be acylated with an appropriate acid halide, e.g., acid chloride, of the formula RyCOhalide wherein Ry is alkylC1-7, --(CH2)tR4 wherein t is 1 or 2, cycloalkylC3-8 or --CH2O(CH2)mCH3 wherein R5 and m have the meanings in Formula I to give the chromane amides of formula C-5. Also the aminochromane of formula C-4 can be treated with methyl iodide to give the compound of formula C-6 wherein R14 is hydrogen and R15 is methyl or can be treated with formaldehyde in water in the presence of NaBH3CN and a few drops of glacial acetic acid at pH5 to give the corresponding dimethylated compounds. The compounds of formulas C-5 and C-6 can be converted to the corresponding compounds of formulas C-7 and C-8 wherein R is F, Cl, CF3, NR5R6, NR7C(=O)R8, NR9C(=O)OR10, or NR11C(=O)NR12R13 as follows:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
A Moutayakine, C Marques, O Lopez, D Bagetta… - Bioorganic & Medicinal …, 2022 - Elsevier
… For instance, chroman-3-amine derivatives were found to possess high affinity for the 5-HT 1A receptor, 15 responsible for the prevention of neuronal death, and oxidative stress. …
Number of citations: 5 www.sciencedirect.com
H Booth, D Huckle, IM Lockhart - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… In view of our interest in chroman-3-amine hydrochlorides as potential therapeutic agents, … Hydrochlorides of cis- and trans-2,"-Trimethylchroman-3-amine.-The spectra of both …
Number of citations: 15 pubs.rsc.org
N Luo, X Fang, M Su, X Zhang, D Li… - Chinese Journal of …, 2021 - Wiley Online Library
… Scheme 2 describes the general synthesis of 2-(2,4,5-trifluorophenyl)-6-phenyl-3,4-dihydro-2H-chroman-3-amine derivatives. Salicylaldehyde analogs 28a—28j were given by Suzuki-…
Number of citations: 2 onlinelibrary.wiley.com
E Brenna, FG Gatti, L Malpezzi, D Monti… - The Journal of …, 2013 - ACS Publications
A stereoselective synthesis of bicyclic primary or secondary amines, based on tetralin or chroman structural moieties, is reported. These amines are precursors of important active …
Number of citations: 56 pubs.acs.org
T Das, SP Parida, S Nayak - Synthesis, 2023 - thieme-connect.com
A simple and efficient aza-Michael addition reaction of 1,2,4-triazoles to functionalized 2-aryl-3-nitro-2H-chromenes has been demonstrated under catalyst- and base-free conditions. In …
Number of citations: 0 www.thieme-connect.com
DR Mishra, S Nayak, BP Raiguru… - Journal of …, 2021 - researchgate.net
… These include pesticides synthesis, endothelin-A (ETA)selective receptor antagonists, cancer cell inhibitors, antihypertensive drugs, intermediates (flavanol, chroman3-amine) in the …
Number of citations: 10 www.researchgate.net
C Pissot Soldermann, O Simic, M Renatus… - Journal of medicinal …, 2020 - ACS Publications
… After 1 h at 0 C, the reaction mixture was cannulated into an ice-cold mixture of chroman-3-amine (116 mg, 0.62 mmol) and TEA (0.55 mL, 3.9 mmol) in DCM (3 mL). The mixture was …
Number of citations: 19 pubs.acs.org
S Nayak, P Panda, BP Raiguru, S Mohapatra… - Organic & …, 2019 - pubs.rsc.org
… endothelin-A (ETA)-selective receptor antagonists, inhibitors of the proliferation of cancer cells, highly potent antihypertensive drugs, important intermediates (flavanol, chroman-3-amine…
Number of citations: 4 pubs.rsc.org
K Cholkar, HM Trinh, D Pal, AK Mitra - Expert opinion on drug …, 2015 - Taylor & Francis
Introduction: Glaucoma is a neurodegenerative disease with heterogeneous causes that result in retinal ganglionic cell (RGC) death. The discovery of ocular antihypertensives has …
Number of citations: 46 www.tandfonline.com
AH Clark, JD McCorvy, VJ Watts, DE Nichols - Bioorganic & medicinal …, 2011 - Elsevier
To assess the effect of conformational mobility on receptor activity, the β-phenyl substituent of dopamine D 1 agonist ligands of the phenylbenzazepine class, (±)-6,6a,7,8,9,13b-…
Number of citations: 18 www.sciencedirect.com

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